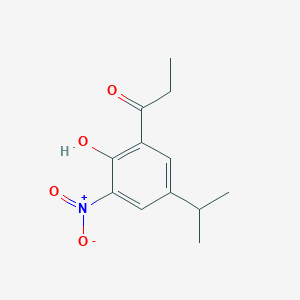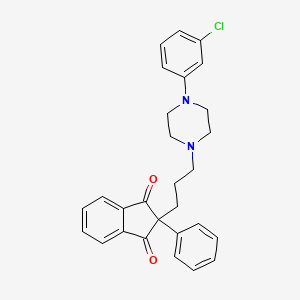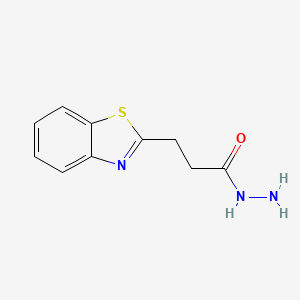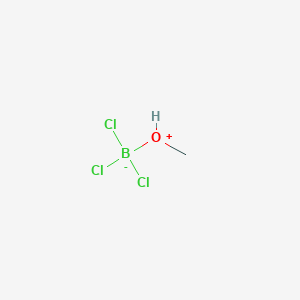
Hexadecylsulfuric Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cetearyl sulfate is a compound that belongs to the group of alkyl sulfates. It is the sodium salt of a mixture of cetyl and stearyl sulfates. This compound is commonly used in cosmetics and personal care products as a surfactant and cleansing agent. It appears as a white to faintly yellow powder and is known for its ability to help two substances that normally do not mix to become dissolved or dispersed in one another .
Preparation Methods
Sodium cetearyl sulfate can be synthesized by sulfating cetearyl alcohol with chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The resulting acid ester is then neutralized with sodium hydroxide to produce the final product . Industrial production often involves the use of a continuous reactor, such as a falling film reactor, where cetyl/stearyl alcohol reacts with sulfur trioxide, followed by neutralization with sodium hydroxide .
Chemical Reactions Analysis
Sodium cetearyl sulfate primarily undergoes reactions typical of alkyl sulfates. These include:
Oxidation: Sodium cetearyl sulfate is generally stable and does not readily undergo oxidation.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen and catalysts for substitution reactions. .
Scientific Research Applications
Sodium cetearyl sulfate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical formulations.
Biology: It is employed in the preparation of biological samples for analysis.
Medicine: It is used in pharmaceutical formulations for its emulsifying properties.
Industry: It is widely used in the cosmetics industry as a cleansing and foaming agent in products like shampoos and shower gels
Mechanism of Action
The primary mechanism of action of sodium cetearyl sulfate is its ability to reduce the surface tension of liquids, allowing for easier spreading and mixing. This is due to its amphiphilic nature, where it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to act as a surfactant, emulsifying agent, and foaming agent in various formulations .
Comparison with Similar Compounds
Sodium cetearyl sulfate is often compared with other alkyl sulfates such as:
- Ammonium coco-sulfate
- Ammonium myristyl sulfate
- Sodium cetyl sulfate
- Sodium coco-sulfate
- Sodium decyl sulfate
- Sodium ethylhexyl sulfate
- Sodium myristyl sulfate
- Sodium oleyl sulfate
- Sodium stearyl sulfate
- Sodium tallow sulfate
- Sodium tridecyl sulfate
- Zinc coco-sulfate
Among these, sodium cetearyl sulfate is the most frequently used in cosmetics and personal care products due to its balanced properties of cleansing, emulsifying, and foaming .
Properties
Molecular Formula |
C34H70Na2O8S2 |
|---|---|
Molecular Weight |
717.0 g/mol |
IUPAC Name |
disodium;hexadecyl sulfate;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);;/q;;2*+1/p-2 |
InChI Key |
ZCIKSVBTGWDVAI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)

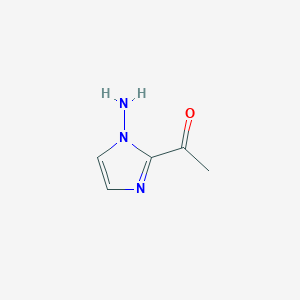
![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)
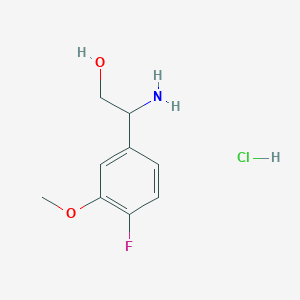
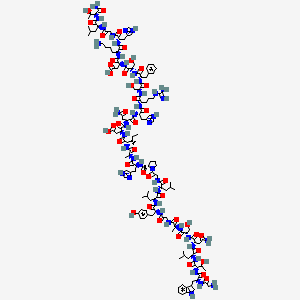
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
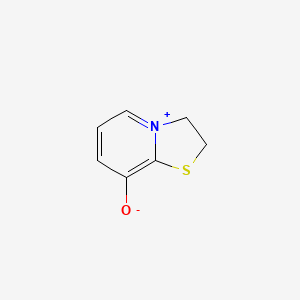

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
